
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of uracil, which is a naturally occurring nucleobase found in RNA. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been synthesized using various methods and has been used in various scientific applications.
Mecanismo De Acción
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- works by binding to nucleic acids such as DNA and RNA. This binding results in the disruption of the secondary structure of the nucleic acid, which can lead to changes in gene expression and protein function.
Biochemical and Physiological Effects:
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as DNA polymerase and reverse transcriptase. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has various advantages and limitations for lab experiments. One of the advantages of this compound is its ability to label proteins and nucleic acids, which can be used for various applications such as protein purification and DNA sequencing. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- in scientific research. One of the future directions is the development of new drugs and therapies based on the properties of this compound. Another future direction is the use of this compound in the development of new diagnostic tools for various diseases. Additionally, the use of urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- in gene editing and gene therapy is also a promising future direction.
Conclusion:
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is a unique chemical compound that has been widely used in scientific research. This compound has various properties that make it useful in various applications such as DNA sequencing, protein labeling, and the development of new drugs and therapies. However, the toxicity of this compound can limit its use in certain experiments. The future directions for the use of this compound in scientific research are promising and can lead to the development of new diagnostic tools and therapies for various diseases.
Métodos De Síntesis
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- can be synthesized using various methods. One of the most common methods is the reaction between uracil and butyl isocyanate. This reaction results in the formation of the desired product, which can be further purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has been widely used in scientific research due to its unique properties. This compound has been used in various applications such as DNA sequencing, protein labeling, and as a fluorescent probe. Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has also been used in the development of new drugs and therapies.
Propiedades
Número CAS |
31652-50-3 |
|---|---|
Nombre del producto |
Urea, 1-butyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- |
Fórmula molecular |
C11H18N4O3 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
1-butyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea |
InChI |
InChI=1S/C11H18N4O3/c1-4-5-6-12-10(17)13-8-7-9(16)15(3)11(18)14(8)2/h7H,4-6H2,1-3H3,(H2,12,13,17) |
Clave InChI |
SWIHMYMURMXGDI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
SMILES canónico |
CCCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
Otros números CAS |
31652-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
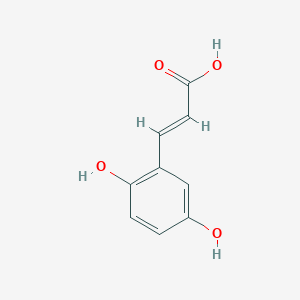
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
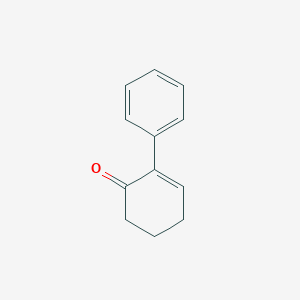


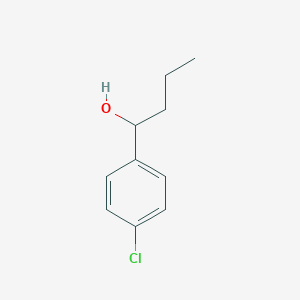
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


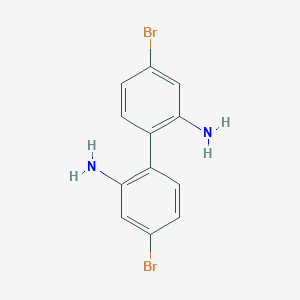
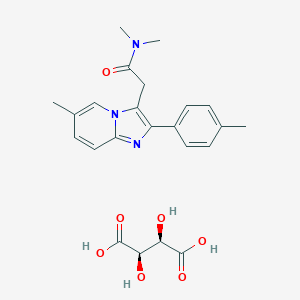
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
